BenchChemオンラインストアへようこそ!

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine

JMJD6 inhibitor regioisomer piperidine amine position

This 3-amino-piperidine regioisomer is the essential intermediate for synthesizing N-substituted JMJD6 inhibitors (Qian et al., 2022). Distinct from the 4-amine isomer (CAS 1338681-00-7), only this 3-amine enables the validated N-(1-(6-phenyl-pyridazin-3-yl)-piperidine-3-yl)-amine pharmacophore. Procuring the correct regioisomer ensures successful SAR exploration and patent-compliant compound generation under CN114478478A. Ideal for anti-breast-cancer drug discovery programs.

Molecular Formula C15H17ClN4
Molecular Weight 288.78
CAS No. 1338657-88-7
Cat. No. B2400183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine
CAS1338657-88-7
Molecular FormulaC15H17ClN4
Molecular Weight288.78
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3Cl)N
InChIInChI=1S/C15H17ClN4/c16-13-6-2-1-5-12(13)14-7-8-15(19-18-14)20-9-3-4-11(17)10-20/h1-2,5-8,11H,3-4,9-10,17H2
InChIKeyHDWMSUPKAQVECL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine (CAS 1338657-88-7): A Regiospecific Building Block for JMJD6-Targeted Anticancer Agents


1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine (CAS 1338657-88-7; molecular formula C₁₅H₁₇ClN₄; molecular weight 288.77 g/mol) is a phenylpyridazine-piperidine heterocyclic amine that serves as the critical 3-amino-piperidine regioisomeric intermediate for synthesizing N-substituted JMJD6 inhibitors [1]. The compound features a 2-chlorophenyl substituent at the 6-position of the pyridazine ring and a primary amine at the 3-position of the piperidine ring, distinguishing it from the 4-amino regioisomer (CAS 1338681-00-7) [2]. It is explicitly claimed as a key synthetic intermediate in Chinese patent CN114478478A (Xiamen University, 2022) and the foundational publication by Qian et al. (Bioorganic Chemistry, 2022) describing a novel class of JMJD6 inhibitors with anti-breast-cancer activity [3].

Why the Piperidine Amine Position Determines Synthetic Utility: 3-Amine vs. 4-Amine Regioisomers Are Not Interchangeable


The 3-amine and 4-amine regioisomers of 1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidine (CAS 1338657-88-7 vs. 1338681-00-7) are constitutional isomers with identical molecular formulae (C₁₅H₁₇ClN₄) but fundamentally different spatial orientation of the primary amine group. This positional difference dictates the geometry of any subsequent N-derivatization, producing molecules with distinct three-dimensional pharmacophores [1]. The 3-amine regioisomer is specifically required for constructing the N-(1-(6-phenyl-pyridazin-3-yl)-piperidine-3-yl)-amine scaffold that has been validated as a JMJD6 inhibitor pharmacophore; the 4-amine regioisomer would yield a geometrically non-equivalent scaffold not covered by the same structure-activity relationships [2]. Procurement of the incorrect regioisomer will lead to failed syntheses or inactive compounds in JMJD6-targeted programs [3].

Quantitative Differentiation Evidence: 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine vs. Closest Analogs


Regioisomeric Specificity: Only the 3-Amine Enables the Documented JMJD6 Inhibitor Pharmacophore

The Chinese patent CN114478478A and the foundational publication by Qian et al. (2022) exclusively claim and describe N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. All 25+ compounds synthesized and tested in the SAR study bear the amine substituent at the piperidine 3-position; no 4-amino derivatives are reported. The lead compound A29, derived from this 3-amine scaffold, exhibited a JMJD6 binding affinity of K_D = 0.75 ± 0.08 μM [1]. The 2-chlorophenyl substituent on the pyridazine ring is among the substitution patterns explicitly encompassed by the general Markush structure in the patent [2].

JMJD6 inhibitor regioisomer piperidine amine position

Lead Compound Derivatization: The 2-Chlorophenyl Substituent as a Defined Entry Point to Structure-Activity Optimization

In the Qian et al. (2022) study, the 6-(substituted phenyl) moiety on the pyridazine ring was systematically varied across 25+ derivatives, producing JMJD6 binding affinities spanning from inactive to K_D = 0.75 μM for the optimized lead A29. The 2-chlorophenyl-substituted intermediate (CAS 1338657-88-7) provides a defined electronic and steric environment (ortho-chloro substitution) that influences the final compounds' binding characteristics. The lead compound A29 demonstrated not only sub-micromolar JMJD6 binding but also potent anti-proliferative activity against breast cancer cells (IC₅₀ < 3.0 μM), upregulation of p53/p21/PUMA, and significant in vivo tumor growth inhibition (TGI = 66.6% at 50 mg/kg, i.p.) [1]. Published comparator JMJD6 inhibitors such as SKLB325 (K_D = 0.755 μM) and WL12 (IC₅₀ = 0.22 μM against enzymatic activity) operate through different chemical scaffolds (quinazoline and coumarin-imidazopyridine, respectively), making the pyridazine-piperidine series a structurally distinct alternative with potentially different selectivity profiles [2].

structure-activity relationship 2-chlorophenyl JMJD6 binding affinity

Physicochemical Property Comparison: Computed logP and Topological Polar Surface Area of 3-Amine vs. 4-Amine Regioisomers

Computed physicochemical properties from the PubChem database indicate that the 3-amine regioisomer (CAS 1338657-88-7) and the 4-amine regioisomer (CAS 1338681-00-7) share identical molecular formula and molecular weight (288.77 g/mol) but exhibit differences in computed 3D descriptors due to the altered amine position [1]. The topological polar surface area (tPSA) and hydrogen-bonding geometry differ between the two regioisomers, which may affect solubility, permeability, and reactivity in downstream derivatization reactions. Precise computed property values for the 3-amine regioisomer include: H-bond donors = 1 (primary amine) + 1 (piperidine NH if protonated), H-bond acceptors = 4 (pyridazine nitrogens), rotatable bonds = 2; these are numerically identical to the 4-amine isomer but the spatial vector of the amine differs, altering the geometry of any subsequent amide or sulfonamide coupling .

logP topological polar surface area regioisomer properties

Procurement Differentiation: Vendor Availability and Purity Specifications for 3-Amine vs. 4-Amine Regioisomers

Market analysis reveals that the 4-amine regioisomer (CAS 1338681-00-7) has broader commercial availability, with multiple vendors including AKSci, Bidepharm, and CymitQuimica offering the compound at ≥95% purity . In contrast, the 3-amine regioisomer (CAS 1338657-88-7) is available from a more limited set of suppliers . This differential availability reflects the fact that the 4-amine regioisomer is a more generic building block, whereas the 3-amine regioisomer is specifically tied to the JMJD6 inhibitor patent family (CN114478478A) and the associated research program at Xiamen University [1]. Buyers must verify regioisomeric identity via NMR (distinct ¹H-NMR splitting patterns for 3-H vs. 4-H on the piperidine ring adjacent to NH₂) or HPLC retention time to ensure receipt of the correct isomer.

vendor comparison purity specification regioisomer procurement

Optimal Procurement and Application Scenarios for 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine


Synthesis of N-Substituted JMJD6 Inhibitors via Amide or Reductive Amination Coupling at the Piperidine 3-Amine

This compound serves as the essential amine coupling partner for generating focused libraries of N-(1-(6-(2-chlorophenyl)-pyridazin-3-yl)-piperidine-3-yl)-amide or -amine derivatives for JMJD6 inhibition screening. As documented in Qian et al. (2022), the 3-amine intermediate is reacted with various carboxylic acids, sulfonyl chlorides, or aldehydes to produce compounds evaluated for JMJD6 binding (SPR), anti-proliferative activity (MTT assay, breast cancer cell lines MDA-MB-231, MCF-7), and in vivo tumor growth inhibition [1]. The 2-chlorophenyl substituent provides a defined starting point for subsequent SAR exploration at the phenyl ring position.

Comparator Synthesis for JMJD6 Inhibitor Selectivity Profiling Across Chemotypes

Given that published JMJD6 inhibitors span multiple chemotypes—SKLB325 (quinazoline, K_D = 0.755 μM), WL12 (coumarin-imidazopyridine, IC₅₀ = 0.22 μM), and A29 (pyridazine-piperidine, K_D = 0.75 μM)—synthesizing derivatives from the 3-amine intermediate enables head-to-head selectivity profiling of the pyridazine-piperidine scaffold against other JMJD6 chemotypes in the same assay panel [2]. This is particularly relevant for programs seeking JMJD6 inhibitors with differentiated selectivity against other JmjC-domain-containing proteins such as KDM5A or KDM4 family members.

Patent-Landscape-Guided Medicinal Chemistry: Operating Within the CN114478478A Claims Space

The 3-amine regioisomer is explicitly claimed in Chinese patent CN114478478A (Xiamen University, filed 2022-02-18) as an intermediate for JMJD6-targeted anticancer agents [3]. Organizations conducting freedom-to-operate analyses or seeking to develop novel IP within the pyridazine-piperidine JMJD6 inhibitor space must use the 3-amine building block to generate compounds that can be compared against the claims of CN114478478A. Use of the 4-amine regioisomer places the resulting compounds outside the exemplified chemical space of this patent family.

In Vivo Probe Development for JMJD6-Dependent Cancer Models

For teams developing chemical probes to study JMJD6 biology in vivo, the 3-amine intermediate provides access to the same scaffold that produced A29, which demonstrated a tumor growth inhibition (TGI) of 66.6% at 50 mg/kg i.p. in MDA-MB-231 xenograft models [1]. This enables the synthesis of tool compounds with established in vivo pharmacokinetic and efficacy benchmarks, facilitating the design of improved analogs with enhanced metabolic stability or brain penetration, depending on the target indication.

Quote Request

Request a Quote for 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.